molecular formula C9H12O B134273 4-Isopropylphenol CAS No. 99-89-8

4-Isopropylphenol

Cat. No. B134273
CAS RN: 99-89-8
M. Wt: 136.19 g/mol
InChI Key: YQUQWHNMBPIWGK-UHFFFAOYSA-N
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Description

4-Isopropylphenol is an organic compound that serves as a model for studying the oxidation of organic compounds with air oxygen in aqueous media. It contains a hydrogen atom at the tertiary carbon atom in the α-position with a benzene ring and a hydroxyl group, which facilitates the mass-spectrometric detection of its oxidation products in negative ions mode .

Synthesis Analysis

The synthesis of compounds related to 4-isopropylphenol involves multicomponent reactions, as demonstrated in the synthesis of a 4H-pyran molecule using 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate, and BF3:OEt2 as a catalyst . Another synthesis approach involves the reaction of 4,4′-isopropylidendiphenol with 4-nitrophthalonitrile to obtain bis-metallophthalocyanines .

Molecular Structure Analysis

The molecular structure of 4-isopropylphenol and its derivatives has been extensively studied using various techniques. X-ray diffraction studies have provided insights into the crystal structure of 4-isopropylphenol at different temperatures, revealing the thermal expansion coefficients and characterizing the torsional motion of the isopropyl group . Computational methods such as DFT-B3LYP have been used to investigate the vibrational spectrum and HOMO-LUMO of related compounds, showing good agreement with experimental values .

Chemical Reactions Analysis

4-Isopropylphenol undergoes oxidation in aqueous solutions, forming dimeric and oligomeric products. The major product is formed via nucleophilic addition of the starting 4-isopropylphenol at the intermediate product of its oxidation, quinone methide . The electrochemical oxidation of 4-isopropylphenol can be tuned by changing the electrode potential, with the highest conversion observed at potentials between 1.5-3.0 V .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isopropylphenol and its derivatives have been characterized through various spectroscopic methods. The atomic charge distribution in the 4-isopropylphenol molecule has been derived from atomic polar tensors, indicating an intermediate structure between the aromatic ring and the quinoid one . The electrochemical properties of related bis-metallophthalocyanines have been examined, showing interactions between the phthalocyanine rings . Additionally, the influence of mineral and organic matrices on the sonochemical degradation of 4-isopropylphenol has been evaluated, with bicarbonate ions enhancing the degradation rate .

Scientific Research Applications

Oxidation in Aqueous Solutions

4-Isopropylphenol (4-IPP) has been studied for its oxidation behavior in aqueous solutions. It's been found that the oxidation becomes noticeable as the solution's pH approaches the pKa value of 4-IPP (10.25). Major products formed include 4-isopropyl-2-(4-isopropylphenoxy)phenol, which occurs through nucleophilic addition at the intermediate oxidation product, quinone methide (Zenkevich & Pushkareva, 2018).

Sonochemical Degradation

Research has evaluated the influence of mineral and organic matrices on the sonochemical degradation of 4-IPP. It has been discovered that in the presence of bicarbonate, the sonolytic degradation of 4-IPP improves, involving the formation of the carbonate radical (Chiha et al., 2010).

X-Ray Diffraction Analysis

The crystal structure of 4-IPP has been analyzed using X-ray diffraction to determine its structure at various temperatures. This analysis helps in understanding the thermal expansion coefficients and molecular dynamics of 4-IPP (Wójcik & Holband, 2002).

Environmental Degradability

4-IPP has been investigated as a reference candidate for studying environmental and ecological risks posed by chemicals. It meets the ready biodegradability passing level in closed bottle and manometric respirometry tests, indicating its environmental friendliness (Gu et al., 2020).

Atomic Charge Distribution

Studies on the atomic charge distribution in the 4-IPP molecule have been conducted. This research provides insights into the electronic structure of 4-IPP and related compounds, which is crucial for understanding its chemical behavior (Misiaszek & Szostak, 2000).

Hydrogen Bonding Studies

The hydrogen bonding association of 4-IPP in various solvents has been studied using high-resolution NMR spectroscopy. This research provides a deeper understanding of the molecular interactions involving 4-IPP (Luo et al., 2001).

Zeolite Catalysis

4-IPP has been used in studies exploring zeolite-catalyzed gas-phase alkylation reactions. Understanding the reaction pathways and product selectivity in these processes is crucial for industrial applications (Xu et al., 2013).

Synthesis Applications

4-IPP has been involved in synthesis studies, such as the treatment of 4-methylcoumarins leading to the formation of isopropylphenols, highlighting its role in chemical synthesis (Chang et al., 2012).

Safety And Hazards

4-Isopropylphenol is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

4-propan-2-ylphenol
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InChI

InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3
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InChI Key

YQUQWHNMBPIWGK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=C(C=C1)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O
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Related CAS

61260-32-0 (hydrochloride salt)
Record name 4-Isopropylphenol
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DSSTOX Substance ID

DTXSID5042299
Record name 4-Isopropylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 4-Isopropylphenol
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Boiling Point

222.00 to 223.00 °C. @ 760.00 mm Hg
Record name p-Isopropylphenol
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Product Name

4-Isopropylphenol

CAS RN

99-89-8
Record name 4-Isopropylphenol
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Record name Phenol, 4-(1-methylethyl)-
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Record name P-ISOPROPYLPHENOL
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Record name p-Isopropylphenol
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Melting Point

62.3 °C
Record name p-Isopropylphenol
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Synthesis routes and methods

Procedure details

A quartz tube 40 cm×16 mm, inside diameter, with Vigreux indentations 1" above the top of the bottom joint was packed with 3 cm of quartz rings, 28 cm (equivalent to 44.16 grams) of the calcium-nickel phosphate catalyst of formula I, which had previously been calcined at about 800° for a period of about 17 hours and then filled with additional quartz rings (for heat transfer). Thermocouples were placed on the side of the tube and the tube placed in a vertical furnace. At the top of the tube was placed a manifold from which the air and liquid feeds were added. At the bottom of the tube were placed in series three three-necked flasks, the first two being immersed in ice/water baths. The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr. Then the liquid feed composed of phenol, water, and isopropylphenol in the molar ratio of 2.8:2.0:1.0 was introduced to provide an addition rate of 0.15 ml/min. After specified volumes of feed had been introduced, the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver and analyzed for para-isopropenylphenol content by NHMR spectroscopy (proton nuclear magnetic resonance). Table I shows the results of para-isopropenylphenol formation as a function of the moles of para-isopropylphenol used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium-nickel phosphate
Quantity
44.16 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
K Choi, LI Sweet, PG Meier… - … : An International Journal, 2004 - Wiley Online Library
… For 4-isopropylphenol, the 5-min Microtox EC50 value was 0.01 … also observed with the Microtox assay: 4-isopropylphenol was … of magnitude more sensitive to 4-isopropylphenol (EC50 …
Number of citations: 33 onlinelibrary.wiley.com
IG Zenkevich, TI Pushkareva - Russian Journal of General Chemistry, 2018 - Springer
… Abstract―4-Isopropylphenol has been chosen as the … It has been stated that oxidation of 4-isopropylphenol with air … addition of the starting 4-isopropylphenol at the intermediate product …
Number of citations: 10 link.springer.com
G Wójcik, J Holband - Acta Crystallographica Section B: Structural …, 2002 - scripts.iucr.org
Crystalline 4-isopropylphenol, C9H12O, an optically non-linear material, was studied by X-ray diffraction in order to determine its structure at several temperatures in the 95–300 K range…
Number of citations: 6 scripts.iucr.org
N Hiyoshi, O Sato, A Yamaguchi, CV Rode, M Shirai - Green chemistry, 2012 - pubs.rsc.org
… Hydrogenation behavior of 4-isopropylphenol to 4-… both by the direct hydrogenation of 4-isopropylphenol and by the consecutive … of 4-isopropylphenol to 4-isopropylcyclohexanol. …
Number of citations: 20 pubs.rsc.org
M Perrin, C Bavoux, A Thozet - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… -4-isopropylphenol and 4-isopropylphenol reveals a continuous solid solution and the existence of two forms of 4-isopropylphenol at … in 3-methyl-4- isopropylphenol. This inequality has …
Number of citations: 14 scripts.iucr.org
H Tokuyama, M Hamazaki, M Kubota - Materials Today Communications, 2022 - Elsevier
… The composite reversibly adsorbed/desorbed organic pollutants such as bisphenol A and 4-isopropylphenol by changing the temperature across the LCST range to modulate the …
Number of citations: 1 www.sciencedirect.com
D Oehler, A Thozet, M Perrin - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
… Among the possible series with different substituted phenols, only a few studies have been made with 4-isopropylphenol derivatives, ie two patents (Azrak, Ancker & Bertolucci, 1975; …
Number of citations: 8 scripts.iucr.org
W Gu, L Zhou, Z Wang, C Lin, J Liu… - Integrated …, 2021 - Wiley Online Library
… , 4-isopropylphenol was investigated as a reference candidate. Aerobic biodegradation of 4-isopropylphenol … 4-Isopropylphenol met the ready biodegradability passing level in a closed …
Number of citations: 2 setac.onlinelibrary.wiley.com
M Chiha, O Hamdaoui, S Baup… - Separation Science …, 2010 - Taylor & Francis
… Taking one of these intermediates, as an example, this work investigates the kinetics of 4-isopropylphenol (4-IPP) elimination upon ultrasonic action in water and in the presence of two …
Number of citations: 12 www.tandfonline.com
M Halit, D Oehler, M Perrin, MJ Grabowski… - … of crystallographic and …, 1987 - Springer
2-hydroxymethyl-4-tert-butylphenol and 2-hydroxymethyl-4-isopropylphenol are isomorphous; they crystallize in the tetragonal system, space groupI4 1 /a (No. 88); cell parameters area…
Number of citations: 4 link.springer.com

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